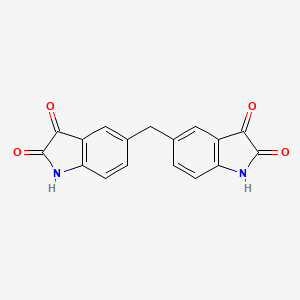

5,5'-methylenebis(1H-indole-2,3-dione)

Descripción

5,5'-Methylenebis(1H-indole-2,3-dione) is a dimeric compound comprising two 1H-indole-2,3-dione (isatin) units linked via a methylene (-CH₂-) bridge. Isatin, a well-known heterocyclic scaffold, is recognized for its pharmacological and synthetic versatility, including roles as a precursor in spirocyclic compound synthesis and metal coordination chemistry . The methylene bridge in this compound introduces structural rigidity and may enhance its stability or reactivity compared to monomeric isatin derivatives.

Propiedades

IUPAC Name |

5-[(2,3-dioxo-1H-indol-5-yl)methyl]-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O4/c20-14-10-6-8(1-3-12(10)18-16(14)22)5-9-2-4-13-11(7-9)15(21)17(23)19-13/h1-4,6-7H,5H2,(H,18,20,22)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPNSXUXJWRFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC3=CC4=C(C=C3)NC(=O)C4=O)C(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de “PMID26560530-Compuesto-15” implica el uso de derivados de adenosina. Los pasos clave incluyen la yodación de adenosina y la posterior fosforilación para producir el producto final. Las condiciones de reacción generalmente implican el uso de yodo y ácido fosfórico bajo condiciones controladas de temperatura y pH .

Métodos de Producción Industrial: La producción industrial de “PMID26560530-Compuesto-15” sigue una ruta sintética similar, pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de purificación para garantizar un alto rendimiento y pureza. Se implementan medidas de control de calidad para monitorear las condiciones de reacción y la calidad del producto.

Tipos de Reacciones:

Oxidación: “PMID26560530-Compuesto-15” puede sufrir reacciones de oxidación en presencia de agentes oxidantes fuertes, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto se puede reducir utilizando agentes reductores como el borohidruro de sodio, lo que resulta en la formación de análogos reducidos.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el átomo de yodo es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en disolventes anhidros.

Sustitución: Nucleófilos como tioles o aminas en presencia de una base como el hidróxido de sodio.

Productos Principales Formados:

Oxidación: Derivados oxidados con grupos funcionales alterados.

Reducción: Análogos reducidos con propiedades electrónicas modificadas.

Sustitución: Productos sustituidos con diferentes grupos nucleofílicos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that 5,5'-methylenebis(1H-indole-2,3-dione) exhibits significant anticancer properties. Studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells. For instance, compounds derived from 1H-indole-2,3-dione have demonstrated cytotoxic effects against various cancer cell lines such as MCF10A and HCT116 . The mechanism often involves the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Indole derivatives are noted for their effectiveness against a range of pathogens, including multidrug-resistant bacteria . The structural features of the indole nucleus contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of indole-based compounds. The modulation of inflammatory cytokines has been observed in vitro, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .

Organic Synthesis

Synthetic Intermediates

5,5'-Methylenebis(1H-indole-2,3-dione) serves as a crucial intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing more complex molecules. For example, it can participate in cyclization reactions leading to the formation of polycyclic compounds with enhanced biological activity .

Reactivity Studies

The compound's reactivity has been extensively studied. For instance, it can react with aldehydes under acidic conditions to form diindolylmethanes, which are important in medicinal chemistry due to their biological activities . The reaction conditions and substituents significantly influence the yield and selectivity of these transformations.

Material Science

Polymer Development

In material science, bisindole derivatives have been explored for their potential use in polymer synthesis. The unique electronic properties of indole compounds allow for the development of conductive polymers that can be utilized in electronic devices .

Nanomaterials

The incorporation of 5,5'-methylenebis(1H-indole-2,3-dione) into nanomaterials has shown promise in enhancing the performance of photovoltaic cells and sensors due to its favorable optical properties .

Case Studies and Data Tables

Mecanismo De Acción

El mecanismo de acción de “PMID26560530-Compuesto-15” implica la inhibición de la actividad de CD73. Al unirse al sitio activo de CD73, el compuesto evita la conversión de monofosfato de adenosina en adenosina. Esta inhibición conduce a una disminución de los niveles de adenosina, lo que a su vez modula la respuesta inmune al reducir los efectos inmunosupresores de la adenosina .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 5,5'-methylenebis(1H-indole-2,3-dione) and related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Bridge Type and Flexibility: The methylene bridge in 5,5'-methylenebis(1H-indole-2,3-dione) offers moderate rigidity compared to the more flexible ethanediyl bridge in its dimethyl-substituted analog .

Functional Group Influence: Thiosemicarbazone derivatives (e.g., I-TSC, I-MTSC) demonstrate strong metal-binding capabilities due to their sulfur and nitrogen donors, unlike the dione groups in the target compound, which may favor hydrogen bonding or oxidation-reduction reactivity . Ethylbenzamide analogs () are utilized in polymer science, suggesting that the methylene bridge in the target compound could similarly support macromolecular architectures if functionalized appropriately .

Synthetic Pathways: Isatin-based spiro-pyrrolidines () are synthesized via [3+2] cycloaddition, whereas methylene-bridged compounds like the target may require coupling reactions (e.g., Knoevenagel or Ullmann-type) to link monomeric units .

Applications :

- Thiosemicarbazones are explored for anticancer and antimicrobial activity, whereas methylene-bridged benzamides () are employed in advanced materials. The target compound’s applications remain speculative but could align with these domains .

Actividad Biológica

5,5'-Methylenebis(1H-indole-2,3-dione), commonly referred to as bisindole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

5,5'-Methylenebis(1H-indole-2,3-dione) is synthesized through the condensation of indole derivatives. The chemical structure can be represented as follows:

This compound features two indole moieties linked by a methylene bridge, contributing to its unique biological properties.

1. Anticancer Activity

Numerous studies have explored the anticancer potential of 5,5'-methylenebis(1H-indole-2,3-dione). The compound has shown promising results in inhibiting the growth of various cancer cell lines.

- Cell Lines Tested : A-549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

- Mechanism of Action : The compound inhibits MCT1 (monocarboxylate transporter 1), which is crucial for cancer cell metabolism by blocking lactate and pyruvate influx.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5,5'-Methylenebis(1H-indole-2,3-dione) | A-549 | 12.5 ± 0.5 | MCT1 Inhibition |

| 5,5'-Methylenebis(1H-indole-2,3-dione) | MCF-7 | 15.0 ± 0.8 | MCT1 Inhibition |

| Reference Compound | Doxorubicin | 0.25 ± 0.02 | DNA Intercalation |

In a study conducted by Kumar et al., the compound demonstrated significant cytotoxicity against A-549 cells with an IC50 value of approximately 12.5 µM . The mechanism involved disruption of the cell cycle and induction of apoptosis.

2. Antibacterial Activity

The antibacterial effects of 5,5'-methylenebis(1H-indole-2,3-dione) have also been investigated. It has shown activity against various Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

In comparative studies, the compound exhibited comparable or superior activity to standard antibiotics such as ciprofloxacin .

3. Enzyme Inhibition

Research has highlighted the potential of bisindole as an inhibitor of various enzymes linked to disease processes.

- Xanthine Oxidase Inhibition : This enzyme plays a role in uric acid production; inhibition may benefit conditions like gout.

Table 3: Enzyme Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| 5,5'-Methylenebis(1H-indole-2,3-dione) | 18.0 ± 0.6 |

| Allopurinol (Reference) | 1.5 ± 0.1 |

The inhibition data indicates that while the compound shows promise as an enzyme inhibitor, further optimization may be required to enhance its potency .

Case Studies

A notable case study involved the application of bisindole in a therapeutic model for lung cancer treatment. The study reported that treatment with the compound led to a significant reduction in tumor size in A-549 xenograft models compared to control groups .

Análisis De Reacciones Químicas

Characterization Techniques

2.1. Spectroscopic Analysis

-

¹H NMR :

-

IR :

-

C=O stretching : ~1700–1750 cm⁻¹ (strong, sharp bands).

-

C–N vibrations : ~1400–1500 cm⁻¹.

-

2.2. X-ray Crystallography

-

Molecular packing : Planar indole rings with dihedral angles between fused systems (e.g., 4.1° between indole and benzene rings in analogous compounds ).

-

Hydrogen bonding : Intramolecular interactions (e.g., N–H···O or C–H···S bonds) stabilize conformers .

Reaction Mechanisms

3.1. Coupling Mechanism

Based on Lewis acid-catalyzed systems :

-

Activation : B(C₆F₅)₃ coordinates to carbonyl groups, facilitating C–H activation.

-

Coupling : Transfer of methylene units (e.g., from formaldehyde) to form the bis-indole structure.

-

Termination : Deprotonation and release of the catalyst.

3.2. Isomerization

Methylenebis derivatives may exhibit E/Z isomerism at the methylene bridge, influenced by steric and electronic factors. NMR and X-ray data can distinguish conformers .

Q & A

Q. What interdisciplinary approaches integrate AI into pharmacological studies of this compound?

- Methodological Answer : AI-driven platforms automate high-throughput screening (HTS) for toxicity or bioavailability. Machine learning models trained on SAR datasets predict derivatives with enhanced efficacy. Collaborate with computational chemists to refine algorithms using experimental feedback loops .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.